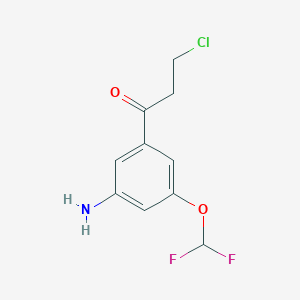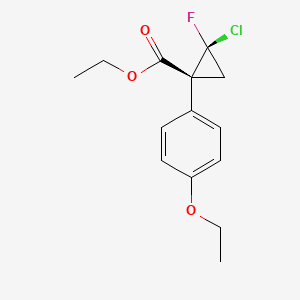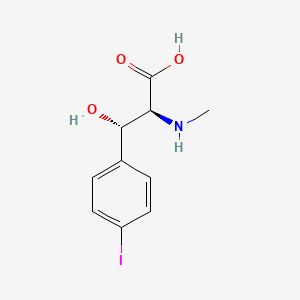
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a hydroxy group, an iodophenyl group, and a methylamino group, makes it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid typically involves multi-step organic reactions. The process often starts with the preparation of the iodophenyl precursor, followed by the introduction of the hydroxy and methylamino groups under controlled conditions. Specific reagents and catalysts are used to ensure the stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not publicly disclosed.
化学反応の分析
Types of Reactions
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a deiodinated phenyl derivative.
科学的研究の応用
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The iodophenyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2S,3S)-3-hydroxy-3-(4-bromophenyl)-2-(methylamino)propionic acid
- (2S,3S)-3-hydroxy-3-(4-chlorophenyl)-2-(methylamino)propionic acid
- (2S,3S)-3-hydroxy-3-(4-fluorophenyl)-2-(methylamino)propionic acid
Uniqueness
Compared to its analogs, (2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and physical properties.
特性
分子式 |
C10H12INO3 |
|---|---|
分子量 |
321.11 g/mol |
IUPAC名 |
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H12INO3/c1-12-8(10(14)15)9(13)6-2-4-7(11)5-3-6/h2-5,8-9,12-13H,1H3,(H,14,15)/t8-,9-/m0/s1 |
InChIキー |
IDLOJRAIKCHEEE-IUCAKERBSA-N |
異性体SMILES |
CN[C@@H]([C@H](C1=CC=C(C=C1)I)O)C(=O)O |
正規SMILES |
CNC(C(C1=CC=C(C=C1)I)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


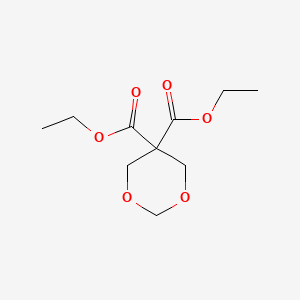
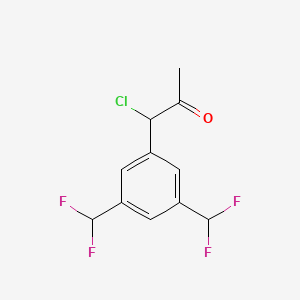
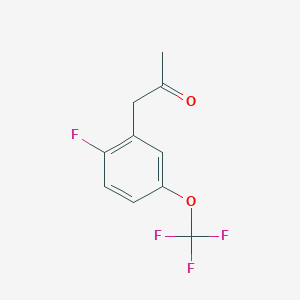
![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)
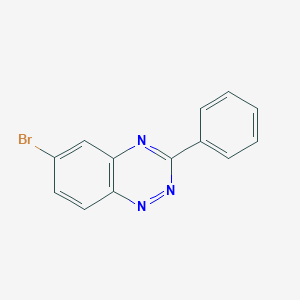

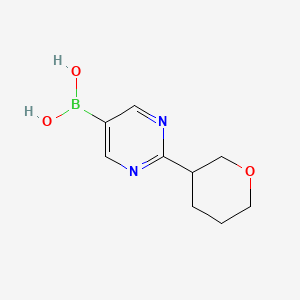
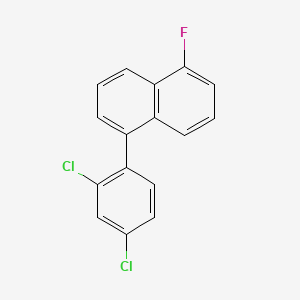
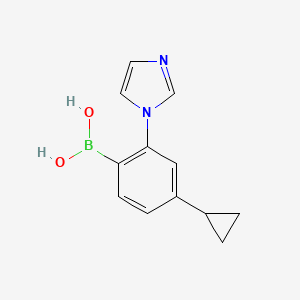
![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)
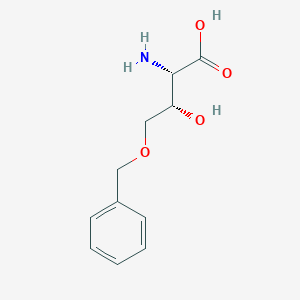
![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)
